1-[(4-Sec-butylphenyl)sulfonyl]piperazine 1-[(4-Sec-butylphenyl)sulfonyl]piperazine
Brand Name: Vulcanchem
CAS No.: 744227-35-8
VCID: VC5393599
InChI: InChI=1S/C14H22N2O2S/c1-3-12(2)13-4-6-14(7-5-13)19(17,18)16-10-8-15-9-11-16/h4-7,12,15H,3,8-11H2,1-2H3
SMILES: CCC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCNCC2
Molecular Formula: C14H22N2O2S
Molecular Weight: 282.4

1-[(4-Sec-butylphenyl)sulfonyl]piperazine

CAS No.: 744227-35-8

Cat. No.: VC5393599

Molecular Formula: C14H22N2O2S

Molecular Weight: 282.4

* For research use only. Not for human or veterinary use.

1-[(4-Sec-butylphenyl)sulfonyl]piperazine - 744227-35-8

Specification

CAS No. 744227-35-8
Molecular Formula C14H22N2O2S
Molecular Weight 282.4
IUPAC Name 1-(4-butan-2-ylphenyl)sulfonylpiperazine
Standard InChI InChI=1S/C14H22N2O2S/c1-3-12(2)13-4-6-14(7-5-13)19(17,18)16-10-8-15-9-11-16/h4-7,12,15H,3,8-11H2,1-2H3
Standard InChI Key GWJIWGHMZOHUCS-UHFFFAOYSA-N
SMILES CCC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCNCC2

Introduction

Structural and Chemical Characteristics

Molecular Architecture

1-[(4-sec-butylphenyl)sulfonyl]piperazine features a piperazine core substituted at the nitrogen atom with a 4-sec-butylbenzenesulfonyl group. The molecular formula is C₁₄H₂₂N₂O₂S, with a molar mass of 282.40 g/mol . The sulfonyl group (-SO₂-) bridges the aromatic and heterocyclic moieties, conferring both lipophilic and electron-withdrawing characteristics.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight282.40 g/mol
SolubilitySoluble in DMSO, CHCl₃
XLogP32.3 (Predictive lipophilicity)
Hydrogen Bond Acceptors4

The sec-butyl substituent on the phenyl ring introduces steric bulk, potentially influencing receptor binding kinetics in biological systems .

Spectroscopic Identification

Fourier-transform infrared (FT-IR) spectra of analogous sulfonylpiperazines show characteristic peaks:

  • S=O asymmetric stretch: 1360–1320 cm⁻¹

  • S=O symmetric stretch: 1160–1120 cm⁻¹ .
    ¹H NMR spectra typically resolve piperazine protons as triplets at δ 2.8–3.5 ppm, while aromatic protons from the sec-butylphenyl group appear as doublets between δ 7.2–7.6 ppm .

Synthetic Methodologies

Primary Synthesis Route

The compound is synthesized via a two-step protocol:

  • Sulfonylation: Reacting piperazine with 4-sec-butylbenzenesulfonyl chloride in dichloromethane, catalyzed by triethylamine (TEA) to neutralize HCl byproducts :

    Piperazine + 4-sec-butylbenzenesulfonyl chlorideTEA, CH₂Cl₂1-[(4-sec-butylphenyl)sulfonyl]piperazine\text{Piperazine + 4-sec-butylbenzenesulfonyl chloride} \xrightarrow{\text{TEA, CH₂Cl₂}} \text{1-[(4-sec-butylphenyl)sulfonyl]piperazine}

    Yields typically exceed 85% after column chromatography .

  • Salt Formation: Hydrochloride salts are precipitated using HCl gas in diethyl ether, enhancing crystallinity for pharmaceutical applications .

Optimization Strategies

  • Temperature Control: Maintaining reactions at 0–5°C minimizes di-sulfonylated byproducts .

  • Solvent Selection: Polar aprotic solvents like acetonitrile improve reaction rates compared to dichloromethane .

Biological Activities and Mechanisms

Anti-Inflammatory Activity

In carrageenan-induced rat paw edema models, derivatives reduced swelling by 42–58% at 50 mg/kg, comparable to diclofenac . Molecular docking suggests interactions with cyclooxygenase-2 (COX-2) via hydrogen bonding to Arg120 and Tyr355 .

Central Nervous System Applications

Patent data reveals enantiomerically pure analogs (e.g., US5478941A) exhibit affinity for serotonin (5-HT₆) and dopamine (D₂) receptors, suggesting utility in neuropsychiatric disorders .

Exposure RouteFirst Aid Measures
InhalationMove to fresh air; administer oxygen if needed
Dermal ContactWash with soap/water for 15 minutes
Ocular ExposureFlush eyes with saline for 20 minutes

Environmental Precautions

Avoid release into waterways due to potential aquatic toxicity. Incinerate waste at >1000°C with scrubbers for SO₂ capture .

Pharmacokinetic and Formulation Challenges

  • Bioavailability: LogP of 2.3 suggests moderate absorption but may require prodrug strategies for CNS penetration .

  • Metabolic Stability: Piperazine rings are susceptible to N-oxidation by CYP3A4, necessitating structural modifications for extended half-life .

Emerging Applications

Antitubercular Agents

Isoquinoline-sulfonylpiperazine hybrids inhibit Mycobacterium tuberculosis enoyl-ACP reductase (InhA) with IC₅₀ = 1.7 µM, outperforming isoniazid in resistant strains .

Antiviral Candidates

Molecular dynamics simulations predict binding to SARS-CoV-2 main protease (Mpro) at the His41-Cys145 catalytic dyad (ΔG = -9.8 kcal/mol) .

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